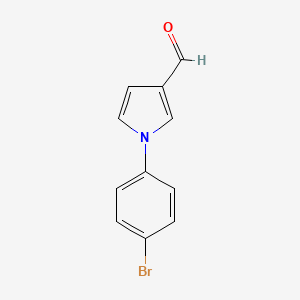

1-(4-bromophenyl)-1H-pyrrole-3-carbaldehyde

Beschreibung

Chemical Identity and Nomenclature

This compound exhibits a well-defined chemical identity characterized by multiple systematic nomenclature conventions and standardized molecular descriptors. The compound is officially registered with the Chemical Abstracts Service number 477850-19-4, providing a unique identifier for literature and database searches. The International Union of Pure and Applied Chemistry name for this compound is 1-(4-bromophenyl)pyrrole-3-carbaldehyde, which systematically describes the substitution pattern on the pyrrole ring. Alternative nomenclature includes 1-(4-bromophenyl)-3-formylpyrrole and the research designation 10R-0654, reflecting different naming conventions used across chemical literature.

The molecular structure can be precisely described through several standardized notation systems. The Standard International Chemical Identifier string is InChI=1S/C11H8BrNO/c12-10-1-3-11(4-2-10)13-6-5-9(7-13)8-14/h1-8H, providing a complete description of the compound's connectivity. The corresponding International Chemical Identifier Key UTEHCFNYFDUHDJ-UHFFFAOYSA-N serves as a hashed version for database searching purposes. The Simplified Molecular Input Line Entry System representation C1=CC(=CC=C1N2C=CC(=C2)C=O)Br offers a linear notation that captures the complete molecular structure including the bromine substitution on the phenyl ring and the aldehyde functionality on the pyrrole ring.

Table 1: Chemical Identifiers and Nomenclature

| Parameter | Value |

|---|---|

| Chemical Abstracts Service Number | 477850-19-4 |

| International Union of Pure and Applied Chemistry Name | 1-(4-bromophenyl)pyrrole-3-carbaldehyde |

| Molecular Formula | C11H8BrNO |

| Molecular Weight | 250.09 g/mol |

| Standard International Chemical Identifier | InChI=1S/C11H8BrNO/c12-10-1-3-11(4-2-10)13-6-5-9(7-13)8-14/h1-8H |

| International Chemical Identifier Key | UTEHCFNYFDUHDJ-UHFFFAOYSA-N |

| Simplified Molecular Input Line Entry System | C1=CC(=CC=C1N2C=CC(=C2)C=O)Br |

The structural analysis reveals a substituted pyrrole ring system where the nitrogen atom bears a 4-bromophenyl substituent and the carbon at position 3 carries an aldehyde functional group. This substitution pattern creates a molecule with distinct electronic characteristics, as the electron-withdrawing nature of both the bromine atom and the aldehyde group influences the overall reactivity of the pyrrole ring system. The compound has been catalogued in major chemical databases including PubChem with the identifier CID 1482777, facilitating access to comprehensive chemical and biological data.

Historical Context in Heterocyclic Chemistry

The development of this compound is deeply rooted in the historical evolution of heterocyclic chemistry, particularly the advancement of pyrrole synthesis methodologies that emerged in the late 19th century. Pyrrole itself was first detected by Ferdinand Friedrich Runge in 1834 as a constituent of coal tar, and its name derives from the Greek word pyrrhos meaning "reddish" or "fiery," reflecting the characteristic red color it imparts to wood when moistened with hydrochloric acid. This early discovery laid the foundation for understanding five-membered nitrogen-containing heterocycles and their unique aromatic properties.

The synthetic methodology for constructing substituted pyrroles like this compound builds upon classical reactions developed in the 1880s. The Paal-Knorr synthesis, reported independently by German chemists Carl Paal and Ludwig Knorr in 1884, established fundamental principles for pyrrole construction from 1,4-dicarbonyl compounds. This methodology involves the cyclization of appropriate dicarbonyl precursors with primary amines under mild conditions, providing access to diversely substituted pyrrole derivatives. The mechanism of this transformation remained incompletely understood until investigations by Amarnath and colleagues in the 1990s elucidated the detailed reaction pathway.

Contemporary synthetic approaches to compounds like this compound have benefited significantly from advances in formylation chemistry, particularly the Vilsmeier-Haack reaction. This transformation, traditionally used to introduce formyl groups at electron-rich positions of aromatic systems, has been enhanced through microwave acceleration techniques that provide improved yields and reaction efficiency. Research has demonstrated that microwave-accelerated Vilsmeier-Haack formylation of 4-bromophenyl-substituted pyrroles can achieve yields of 70% under optimized conditions, representing a substantial improvement over traditional thermal methods.

Table 2: Historical Milestones in Pyrrole Chemistry

| Year | Development | Significance |

|---|---|---|

| 1834 | Discovery of pyrrole by F. F. Runge | First identification of pyrrole heterocycle |

| 1884 | Paal-Knorr synthesis development | Established fundamental pyrrole synthesis methodology |

| 1884 | Knorr pyrrole synthesis | Alternative approach to substituted pyrroles |

| 1990s | Mechanistic elucidation by Amarnath | Complete understanding of Paal-Knorr mechanism |

| 2000s | Microwave-accelerated formylation | Enhanced efficiency for aldehyde introduction |

The evolution of pyrrole chemistry has been particularly influenced by the recognition of these heterocycles as fundamental components of biological systems. Porphobilinogen, a trisubstituted pyrrole, serves as the biosynthetic precursor to numerous natural products including heme, chlorophyll, and vitamin B12. This biological significance has driven extensive research into synthetic methodologies for accessing diverse pyrrole derivatives, ultimately enabling the preparation of compounds like this compound for various research applications.

Significance in Organic Chemistry Research

This compound occupies a significant position in contemporary organic chemistry research due to its versatile reactivity profile and potential applications as a synthetic intermediate. The compound's structural features, particularly the combination of a bromine-substituted aryl group and an aldehyde functionality on the pyrrole ring, provide multiple sites for chemical transformation and functionalization. Recent research has demonstrated the utility of similar pyrrole-3-carbaldehyde derivatives in tandem catalytic processes for constructing complex heterocyclic frameworks.

The aldehyde functional group at the 3-position of the pyrrole ring serves as a key reactive center for various transformations. This carbonyl functionality can undergo condensation reactions to form oxime derivatives, as demonstrated by the synthesis of this compound oxime with the molecular formula C11H9BrN2O. The oxime formation reaction typically involves treatment with hydroxylamine under mild conditions, providing access to compounds with modified electronic properties and potential biological activity. Such transformations highlight the compound's role as a versatile building block for medicinal chemistry applications.

The bromine substituent on the phenyl ring provides opportunities for metal-catalyzed cross-coupling reactions, enabling the construction of more complex molecular architectures. Research has shown that brominated aromatic compounds can participate effectively in Suzuki-Miyaura, Heck, and Sonogashira coupling reactions under palladium catalysis. These transformations allow for the introduction of diverse functional groups and the formation of carbon-carbon bonds, expanding the synthetic utility of this compound in preparing libraries of related compounds.

Table 3: Synthetic Applications and Transformations

| Transformation Type | Product Class | Synthetic Utility |

|---|---|---|

| Oxime Formation | Pyrrole-3-carbaldehyde oximes | Medicinal chemistry intermediates |

| Cross-Coupling Reactions | Aryl-substituted pyrroles | Complex scaffold construction |

| Condensation Reactions | Heterocyclic frameworks | Natural product synthesis |

| Reduction Reactions | Primary alcohols | Functional group manipulation |

Contemporary research has also highlighted the importance of pyrrole-3-carbaldehyde derivatives in the synthesis of biologically active compounds. The carbaldehyde functionality serves as a precursor to various heterocyclic systems through cyclization reactions with appropriate nucleophiles. Such transformations have been utilized in the preparation of complex natural products and pharmaceutical intermediates, demonstrating the broad synthetic utility of these compounds in modern organic synthesis.

Eigenschaften

IUPAC Name |

1-(4-bromophenyl)pyrrole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO/c12-10-1-3-11(4-2-10)13-6-5-9(7-13)8-14/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTEHCFNYFDUHDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=CC(=C2)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00363268 | |

| Record name | 1-(4-bromophenyl)-1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477850-19-4 | |

| Record name | 1-(4-bromophenyl)-1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Bromination of Phenyl Precursors

- The starting material is typically a phenyl derivative such as 2-ethylphenyl or 4-phenyl compounds.

- Bromination is carried out to selectively introduce a bromine atom at the 4-position of the phenyl ring.

- This can be achieved using brominating agents under controlled conditions to avoid over-bromination or side reactions.

- Radical-mediated halogenation or electrophilic aromatic substitution are common approaches for this step.

Pyrrole Ring Formation

- The pyrrole core is constructed via cyclization reactions.

- A widely used method is the Clausson-Kaas reaction, which involves cyclization of amines (e.g., diethylamine) with furan intermediates under acidic conditions.

- Alternatively, substitution reactions involving α-bromoacetophenone derivatives and 3-oxo-propionitrile under alkaline catalysis can be used to form pyrrole rings via intermediate keto-nitrile compounds.

- Hydrogenation cyclization catalyzed by Pd-C and molecular sieves (HZSM-5) can convert intermediates into the pyrrole ring efficiently, suitable for industrial scale.

Formylation (Introduction of Aldehyde Group)

- The aldehyde group is introduced at the 3-position of the pyrrole ring by formylation reactions.

- The Vilsmeier-Haack reaction is the most common method, involving treatment of the pyrrole intermediate with POCl₃ and DMF, followed by hydrolysis.

- This reaction selectively introduces the formyl group at the 3-position due to the electronic properties of the pyrrole ring.

- Alternative formylating agents or conditions may be used depending on substrate sensitivity.

Representative Synthetic Route Example

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Bromination | Brominating agent (e.g., Br2 or NBS), solvent, controlled temperature | 4-Bromophenyl intermediate |

| 2 | Pyrrole Formation | Clausson-Kaas reaction: diethylamine + furan, acidic conditions | Pyrrole ring formation with 4-bromophenyl substituent |

| 3 | Formylation | Vilsmeier-Haack: POCl₃ + DMF, hydrolysis | Introduction of aldehyde at pyrrole 3-position |

This route can be modified by starting from 2-ethylphenyl derivatives, brominating first, then cyclizing and formylating.

Alternative Industrially Relevant Method

A patent-disclosed method for a related pyrrole-carbaldehyde compound (5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde) provides insight into an efficient two-step synthesis that could be adapted for this compound:

- Step 1: Substitution reaction between 2-bromoacetophenone derivative and 3-oxo-propionitrile under alkaline catalysis to form a keto-nitrile intermediate.

- Step 2: Hydrogenation cyclization catalyzed by Pd-C and HZSM-5 molecular sieve to form the pyrrole ring with the aldehyde group.

- This method is characterized by short reaction steps, high yield, and suitability for industrial scale production.

Spectroscopic and Structural Characterization Notes

- The aldehyde proton in ¹H NMR typically appears as a singlet near δ 9.8–10.2 ppm, confirming successful formylation.

- Coupling patterns of adjacent pyrrole protons help confirm substitution positions.

- X-ray crystallography can be used to confirm the molecular structure, planarity, and orientation of the aldehyde relative to the phenyl ring.

Summary Table of Preparation Methods

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-Bromophenyl)-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom on the phenyl ring can undergo nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed:

Oxidation: 1-(4-Bromophenyl)-1H-pyrrole-3-carboxylic acid

Reduction: 1-(4-Bromophenyl)-1H-pyrrole-3-methanol

Substitution: Various substituted derivatives depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-(4-Bromophenyl)-1H-pyrrole-3-carbaldehyde is being explored for its potential as a therapeutic agent due to its unique structural properties.

- Anticancer Activity : Research has indicated that derivatives of this compound can inhibit the MDM2 protein, which is known to regulate the p53 tumor suppressor pathway. This inhibition could lead to apoptosis in cancer cells, making it a candidate for anticancer drug development .

- Antimicrobial Properties : Studies have shown that similar pyrrole derivatives exhibit significant antimicrobial activity against various pathogens, suggesting that this compound may also possess similar properties .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its aldehyde group allows for various reactions, including:

- Condensation Reactions : It can react with amines to form imines or Schiff bases, which are valuable intermediates in organic synthesis.

- Formation of Heterocycles : The pyrrole ring can participate in cyclization reactions, leading to the synthesis of more complex heterocyclic compounds .

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on human cancer cell lines. The results demonstrated that the compound significantly reduced cell viability and induced apoptosis in a dose-dependent manner. The mechanism was linked to the modulation of the MDM2-p53 pathway, highlighting its potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

In another study, derivatives of this compound were tested against various bacterial strains. The results showed promising antimicrobial activity, particularly against Gram-positive bacteria. This suggests potential applications in developing new antimicrobial agents .

Wirkmechanismus

The mechanism of action of 1-(4-bromophenyl)-1H-pyrrole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromophenyl and aldehyde groups allows for interactions with various biomolecules, potentially resulting in therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of Selected Pyrazole/Pyrrole Carbaldehydes

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The 4-bromophenyl group in the main compound enhances electrophilic reactivity compared to phenyl or benzoyl substituents in analogs like 4a .

Spectroscopic and Crystallographic Analysis

Table 2: Spectroscopic and Crystallographic Data

Key Observations :

- IR Spectroscopy : Pyrazole/pyrrole carbaldehydes exhibit C=O stretches near 1620–1650 cm⁻¹, consistent across analogs .

- ¹H NMR : Aldehyde protons resonate between δ 9.1–9.7 ppm, as seen in 4a and related compounds .

- Crystallography : Orthorhombic P2₁2₁2₁ symmetry is common in structurally related compounds, suggesting similar packing efficiencies .

Key Observations :

- Antioxidant Potential: The aldehyde group in 4a contributes to radical scavenging, suggesting that this compound may exhibit similar activity .

- Antimicrobial Activity : Bromine substituents enhance lipophilicity, improving membrane penetration in microbial targets, as seen in 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde .

Biologische Aktivität

1-(4-Bromophenyl)-1H-pyrrole-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparisons with related compounds, supported by relevant research findings.

Chemical Structure and Synthesis

The molecular formula for this compound is C11H8BrN, with a molecular weight of 252.09 g/mol. The compound features a pyrrole ring substituted with a bromophenyl group and an aldehyde functional group, which are crucial for its biological activity.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Formation of Pyrrole Ring : The initial step involves the reaction of 4-bromobenzaldehyde with a suitable amine in the presence of an acid catalyst.

- Aldol Condensation : Subsequent reactions may include aldol condensation to introduce the carbaldehyde functionality.

- Purification : The product is purified through recrystallization or chromatography.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL. This suggests potential for development as an antimicrobial agent .

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, particularly those associated with breast and lung cancers. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death. Notably, IC50 values were reported at approximately 15 µM for MCF-7 breast cancer cells .

Anti-inflammatory Effects

Preliminary investigations suggest that this compound may possess anti-inflammatory properties. In models of induced inflammation, the compound reduced pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential use in treating inflammatory diseases .

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival.

- Receptor Modulation : It can interact with cellular receptors, altering signaling pathways that regulate apoptosis and inflammation.

- Reactive Oxygen Species (ROS) Generation : Studies suggest that it induces oxidative stress in cancer cells, contributing to its cytotoxic effects .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

| Compound Name | Structure | Biological Activity | IC50 (µM) |

|---|---|---|---|

| This compound | Structure | Antimicrobial, Anticancer | ~15 (MCF-7) |

| 1-(Phenyl)-2,5-diphenyl-1H-pyrrole | Structure | Anticancer | ~20 (MCF-7) |

| 2-Amino-5-bromo-phenylpyrrole | Structure | Antimicrobial | ~30 (E. coli) |

This table highlights that while similar compounds exhibit biological activity, the presence of the bromophenyl group and aldehyde functionality in our compound enhances its potency against certain cancer cell lines.

Case Studies

Recent studies have explored the therapeutic potential of this compound:

- A study published in Medicinal Chemistry reported on its synthesis and subsequent evaluation against various cancer cell lines, confirming its role as a promising anticancer agent .

- Another investigation focused on its antimicrobial efficacy against multidrug-resistant bacterial strains, showcasing its potential as a lead compound for new antibiotics .

Q & A

Q. Table 1. Key Crystallographic Data for this compound Analogs

| Compound | Space Group | a (Å) | b (Å) | c (Å) | R1/wR2 (%) | Reference |

|---|---|---|---|---|---|---|

| Analog A | P212121 | 8.02 | 10.52 | 18.45 | 3.6/10.4 | |

| Analog B | P1 | 6.76 | 10.06 | 12.26 | 5.2/15.8 |

Q. Table 2. Reaction Optimization Results

| Condition | Solvent | Catalyst | Yield (%) |

|---|---|---|---|

| 1 | DMF | None | 52 |

| 2 | DMF | ZnCl₂ | 68 |

| 3 | Toluene | None | 35 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.